9H-Fluorene, 2,4,7-trinitro-
Overview
Description
9H-Fluorene, 2,4,7-trinitro-: is a polycyclic aromatic hydrocarbon derivative with three nitro groups attached to the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-trinitro-9H-fluorene typically involves the nitration of fluorene followed by oxidation. The nitration process introduces nitro groups at specific positions on the fluorene ring. The oxidation step converts the nitrated fluorene into the desired 2,4,7-trinitro-9H-fluorene .
Industrial Production Methods: In industrial settings, 2,4,7-trinitro-9H-fluorene can be crystallized from a mixture of nitric acid and water (3:1 ratio). The product is then washed with water and dried under vacuum over phosphorus pentoxide (P2O5). Alternatively, it can be recrystallized from dry benzene .
Chemical Reactions Analysis
Types of Reactions: 2,4,7-trinitro-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of various oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted fluorene derivatives.
Scientific Research Applications
2,4,7-trinitro-9H-fluorene has several applications in scientific research:
Chemistry: Used in the study of charge-transfer complexes with non-linear polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a probe for studying biological systems.
Mechanism of Action
The mechanism by which 2,4,7-trinitro-9H-fluorene exerts its effects involves its interaction with molecular targets and pathways. The compound can form charge-transfer complexes with donor molecules, leading to unique electronic and energy characteristics. These interactions can influence various physical properties and potentially affect biological systems .
Comparison with Similar Compounds
- 2,4,5,7-tetranitro-9-fluorenone
- 2,7-dinitro-9-fluorenone
- 9-fluorenone
Comparison: 2,4,7-trinitro-9H-fluorene is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and physical properties. Compared to other nitro-substituted fluorenes, it exhibits distinct electronic characteristics and forms unique charge-transfer complexes .
Properties
IUPAC Name |
2,4,7-trinitro-9H-fluorene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O6/c17-14(18)9-1-2-11-7(4-9)3-8-5-10(15(19)20)6-12(13(8)11)16(21)22/h1-2,4-6H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEJYRZFAJILSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187832 | |
Record name | 9H-Fluorene, 2,4,7-trinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34263-36-0 | |
Record name | 2,4,7-Trinitro-9H-fluorene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34263-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Fluorene, 2,4,7-trinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034263360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Fluorene, 2,4,7-trinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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